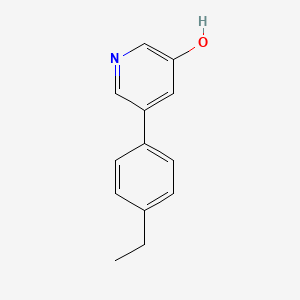

3-Hydroxy-5-(4-ethylphenyl)pyridine

Description

3-Hydroxy-5-(4-ethylphenyl)pyridine is a pyridine derivative featuring a hydroxyl group at the 3-position and a 4-ethylphenyl substituent at the 5-position of the pyridine ring. Pyridine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis and as bioactive molecules targeting microbial or enzymatic pathways . The ethylphenyl substituent likely influences electronic and steric properties, modulating solubility, reactivity, and interactions with biological targets compared to other substituents like halogens or nitro groups.

Properties

IUPAC Name |

5-(4-ethylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14-8-12/h3-9,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTJDERKJIGQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682581 | |

| Record name | 5-(4-Ethylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261909-24-3 | |

| Record name | 5-(4-Ethylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Hydroxy-5-(4-ethylphenyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary depending on the desired yield and purity.

Chemical Reactions Analysis

3-Hydroxy-5-(4-ethylphenyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a dehydroxylated product.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxy-5-(4-ethylphenyl)pyridine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-ethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridine ring play crucial roles in its binding to enzymes and receptors. The compound can act as an inhibitor or activator of certain biological processes, depending on its specific interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3-Hydroxy-5-(4-ethylphenyl)pyridine and analogous pyridine derivatives, based on substituent effects and data from the evidence:

Notes:

- Electron-withdrawing groups (e.g., -NO₂, -CN): Derivatives like Q2 exhibit stronger intermolecular interactions (higher melting points) and distinct electronic profiles, which correlate with antimicrobial efficacy . Halogen substituents (e.g., -Cl, -F): Chlorine and fluorine improve metabolic stability and target binding via hydrophobic/halogen-bonding interactions, as seen in 5-(4-chlorophenyl)-2-hydroxypyridine .

Spectral Signatures :

- Biological Activity: Pyridine derivatives with -CN or -NO₂ groups (e.g., Q2) demonstrate stronger antifungal activity than ethyl-substituted analogs, likely due to enhanced electrophilicity . Ethylphenyl-substituted compounds like IM-3 show CNS activity, suggesting that this compound may also interact with neurological targets .

Biological Activity

3-Hydroxy-5-(4-ethylphenyl)pyridine (HEP) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of HEP, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a hydroxyl group and an ethylphenyl moiety. The molecular formula is with a molecular weight of approximately 199.27 g/mol. Its structure can be represented as follows:

Research indicates that HEP exhibits its biological effects through several mechanisms:

- Receptor Modulation : HEP has been shown to interact with various neurotransmitter receptors, particularly those involved in cholinergic signaling. This interaction may enhance cognitive functions and has implications for neurodegenerative diseases such as Alzheimer's.

- Antioxidant Activity : The hydroxyl group in HEP contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : HEP modulates inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

1. Neuroprotective Effects

HEP has demonstrated neuroprotective properties in various in vitro studies. For instance, it was found to protect neuronal cells from apoptosis induced by oxidative stress. A study reported that HEP significantly reduced cell death in cultured neurons exposed to hydrogen peroxide, suggesting its potential role as a neuroprotective agent ( ).

2. Antimicrobial Properties

HEP exhibits antimicrobial activity against various bacterial strains. In vitro assays showed that HEP inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics ( ).

3. Anticancer Potential

Preliminary studies suggest that HEP may possess anticancer properties. In a screening assay, HEP was found to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest ().

Table 1: Summary of Biological Activities of HEP

| Mechanism | Description |

|---|---|

| Receptor Modulation | Interaction with cholinergic receptors |

| Antioxidant Activity | Scavenging free radicals |

| Anti-inflammatory Effects | Modulation of inflammatory pathways |

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a rodent model of Alzheimer's disease, administration of HEP resulted in improved cognitive function as measured by maze tests. Histological analysis revealed reduced amyloid plaque formation, suggesting that HEP may have protective effects against neurodegeneration ( ).

Case Study 2: Antimicrobial Efficacy Against MRSA

A study evaluated the efficacy of HEP against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that HEP exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics ( ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-5-(4-ethylphenyl)pyridine, considering regioselectivity and yield?

- Methodological Answer : A multi-step synthesis approach is recommended. Begin with a Suzuki-Miyaura coupling to introduce the 4-ethylphenyl group to a halogenated pyridine precursor, ensuring regioselectivity through palladium catalysis (e.g., Pd(PPh₃)₄) . Hydroxylation at the 3-position can be achieved via directed ortho-lithiation followed by oxidation, using LDA (lithium diisopropylamide) and a boronate intermediate to control site specificity. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yield (>75%) and purity (>95%). Monitor reaction progress using TLC and confirm regiochemistry via NOESY NMR .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- FTIR : Identify the hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and aromatic C–H stretches (3050–3100 cm⁻¹). Use pyridine as a reference for ring vibrations .

- NMR : ¹H NMR (DMSO-d₆) reveals aromatic proton splitting patterns (e.g., para-substituted ethylphenyl group at δ 7.2–7.4 ppm) and hydroxyl proton resonance (δ ~9–10 ppm, broad). ¹³C NMR confirms substituent positions via chemical shifts (e.g., C–OH at δ 150–160 ppm) .

- XAS (X-ray Absorption Spectroscopy) : Probe electronic interactions between the hydroxyl group and pyridine ring using N/C K-edge spectra to validate conjugation effects .

Advanced Research Questions

Q. How does the hydroxyl group at the 3-position influence the electronic properties and reactivity of the pyridine ring?

- Methodological Answer : The hydroxyl group acts as an electron-donating substituent, increasing electron density at the pyridine nitrogen via resonance. This enhances nucleophilic reactivity at the nitrogen, which can be quantified using DFT calculations (e.g., B3LYP/6-31G* basis set). Experimentally, measure Hammett substituent constants (σ) via kinetic studies of acid-catalyzed reactions. Compare pKa values (estimated ~4.5–5.0 in water) to unsubstituted pyridine (pKa ~1.7) to assess electronic effects .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Batch Consistency : Ensure synthetic reproducibility by standardizing reaction conditions (e.g., inert atmosphere, solvent purity) and characterizing each batch via HPLC-MS.

- Bioassay Design : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to cross-validate activity. For example, if antimicrobial activity is reported, test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with positive/negative controls .

- Solubility Adjustments : Address discrepancies in IC₅₀ values by optimizing solvent systems (e.g., DMSO/PBS mixtures) to prevent aggregation .

Q. How can computational chemistry predict tautomeric forms of this compound in different solvents?

- Methodological Answer :

- DFT/MD Simulations : Use Gaussian 16 to model tautomeric equilibria (e.g., keto-enol) in solvents like water, DMSO, and chloroform. Calculate Gibbs free energy differences (<2 kcal/mol suggests equilibrium).

- Experimental Validation : Compare computed IR/NMR spectra with experimental data. For example, in D₂O, the enol form may dominate (evidenced by a downfield-shifted hydroxyl proton in ¹H NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.